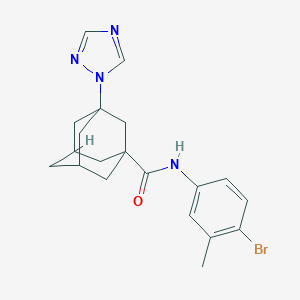![molecular formula C19H17BrN4O3 B446694 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B446694.png)
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethylphenyl)benzamide” is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a pyrazole ring substituted with bromine and nitro groups, a benzamide moiety, and a dimethylphenyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethylphenyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Bromination and Nitration: The pyrazole ring can be selectively brominated and nitrated using reagents like bromine and nitric acid under controlled conditions.
Coupling with Benzamide: The brominated and nitrated pyrazole can be coupled with a benzamide derivative through nucleophilic substitution or other coupling reactions.
Introduction of the Dimethylphenyl Group:
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which might have different biological activities.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield a variety of substituted pyrazoles.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor ligands. The presence of the nitro and bromine groups could impart specific biological activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of “3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethylphenyl)benzamide” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The nitro and bromine groups could play a role in the binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-3-nitro-1H-pyrazole: A simpler compound with similar functional groups.
N-(2,6-dimethylphenyl)benzamide: A compound with a similar benzamide moiety.
3-nitro-1H-pyrazole: A compound with a similar pyrazole ring but without the bromine substitution.
Uniqueness
“3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethylphenyl)benzamide” is unique due to the combination of its functional groups and the specific arrangement of its molecular structure. This uniqueness could impart specific chemical and biological properties that are not observed in simpler or structurally different compounds.
Propiedades
Fórmula molecular |
C19H17BrN4O3 |
|---|---|
Peso molecular |
429.3g/mol |
Nombre IUPAC |
3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(2,6-dimethylphenyl)benzamide |
InChI |
InChI=1S/C19H17BrN4O3/c1-12-5-3-6-13(2)17(12)21-19(25)15-8-4-7-14(9-15)10-23-11-16(20)18(22-23)24(26)27/h3-9,11H,10H2,1-2H3,(H,21,25) |
Clave InChI |
FHUNCJVGVKURKT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-ethyl-5-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B446614.png)
![5-[(2-methoxyanilino)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B446618.png)


![N~1~-[4-(BENZYLOXY)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE](/img/structure/B446623.png)
![4-nitro-3-methoxy-N-{4-[(2-methoxyanilino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B446625.png)

![N~1~-[4-(DIETHYLAMINO)PHENYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B446627.png)
![N-(3-chloro-4-methylphenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B446629.png)
![N-(4-chlorophenyl)-5-[(4-iodophenoxy)methyl]furan-2-carboxamide](/img/structure/B446630.png)
![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(1-naphthyl)thiophene-3-carboxylate](/img/structure/B446632.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B446633.png)

